What is sulfobutylether-beta-cyclodextrin and its basic properties
What is sulfobutylether-beta-cyclodextrin and its basic properties
An In-depth Technical Guide to Sulfobutylether-beta-cyclodextrin (SBE-β-CD)
Introduction
Sulfobutylether-beta-cyclodextrin (SBE-β-CD) is a chemically modified cyclic oligosaccharide widely utilized as a functional excipient in the pharmaceutical industry.[1] It is a polyanionic derivative of beta-cyclodextrin (B164692), a molecule composed of seven glucopyranose units linked in a ring.[1][2] The parent beta-cyclodextrin molecule has limited aqueous solubility and has been associated with nephrotoxicity, which restricts its use, particularly in parenteral formulations.[2][3]
Modification of beta-cyclodextrin with sulfobutyl ether groups dramatically enhances its properties. SBE-β-CD boasts significantly increased aqueous solubility (over 50 times that of β-CD) and a superior safety profile, showing little to no nephrotoxicity.[1][4][5] These favorable characteristics have established SBE-β-CD, commercially known by the brand name Captisol®, as a powerful tool for addressing formulation challenges related to poorly water-soluble active pharmaceutical ingredients (APIs).[1][4][6] It is approved by the U.S. FDA and is a component in numerous commercial drug products.[5][7][8] This guide provides a detailed overview of the structure, properties, and applications of SBE-β-CD for researchers and drug development professionals.
Structure and Mechanism of Action
Molecular Structure
Cyclodextrins are characterized by a truncated cone or torus-like structure.[1][2] This unique shape creates a molecule with a hydrophobic (lipophilic) inner cavity and a hydrophilic outer surface.[2] The interior cavity is lined with glycosidic oxygen bridges and hydrogen atoms, making it suitable for encapsulating nonpolar or poorly water-soluble "guest" molecules.[2] The exterior is populated with hydroxyl groups, rendering the molecule water-soluble.
In SBE-β-CD, some of the primary and secondary hydroxyl groups on the glucopyranose units are replaced by sulfobutyl ether chains (-O-(CH₂)₄-SO₃⁻Na⁺).[9] This substitution introduces negatively charged, flexible chains on the outer surface, which further increases aqueous solubility and reduces the potential for aggregation and toxicity associated with the parent cyclodextrin (B1172386).[2][10] The degree of substitution (DS), which is the average number of sulfobutyl ether groups per cyclodextrin molecule, is a critical parameter, with a typical value of around 6.5 to 6.9 for pharmaceutical grades.[2][8][11]
Mechanism of Action: Inclusion Complexation
The primary function of SBE-β-CD in drug formulation is to form non-covalent, dynamic inclusion complexes with guest molecules.[12][13] This process involves the encapsulation of a lipophilic drug molecule, or a lipophilic portion of it, within the hydrophobic central cavity of the cyclodextrin.
The formation of this host-guest assembly is driven by several intermolecular forces, including:
-
Hydrophobic Interactions: The displacement of high-energy water molecules from the nonpolar cavity by a nonpolar guest molecule is a major thermodynamic driver.
-
Van der Waals Forces: Favorable interactions between the guest molecule and the atoms lining the cavity contribute to complex stability.
-
Electrostatic Interactions: For charged guest molecules, electrostatic attraction with the anionic sulfobutyl groups can enhance binding affinity.[7]
By sequestering the hydrophobic drug molecule within its cavity, SBE-β-CD effectively creates a water-soluble macromolecular complex, significantly increasing the apparent aqueous solubility of the drug.[12] This complexation is a reversible equilibrium. Upon administration and dilution in the body, the complex dissociates, releasing the free drug to exert its therapeutic effect.
Basic Physicochemical Properties
The properties of SBE-β-CD can vary slightly depending on the average degree of substitution. The data below represents typical values for pharmaceutical-grade material.
| Property | Value / Description |
| Synonyms | Betadex sulfobutyl ether sodium, Captisol® |
| CAS Number | 182410-00-0[14] |
| Appearance | White to off-white, amorphous powder |
| Molecular Formula | C₄₂H₇₀₋ₙO₃₅(C₄H₈SO₃Na)ₙ (where 'n' is the degree of substitution)[10] |
| Average DS | Typically 6.2 - 6.9[11] |
| Molecular Weight | Approximately 2000 - 3000 Da, dependent on the degree of substitution (e.g., ~2163 g/mol for DS = 6.5)[10] |
| Aqueous Solubility | >70 g / 100 mL at 25 °C[5] |
| Biocompatibility | High biocompatibility, considered non-toxic and safe for parenteral administration.[10][12] It does not cause the hemolysis or nephrotoxicity associated with parent β-CD.[2][8] |
| Thermal Stability | Anhydrous SBE-β-CD begins to degrade at temperatures above 220 °C.[10] |
Experimental Protocols: Synthesis and Characterization
Synthesis of Sulfobutylether-beta-cyclodextrin
SBE-β-CD is synthesized via the alkylation of beta-cyclodextrin. The general procedure involves reacting β-cyclodextrin with a stoichiometric excess of 1,4-butane sultone under strong alkaline conditions (e.g., using sodium hydroxide).[3][7] The reaction is typically carried out in an aqueous solution. Following the reaction, the crude product is neutralized. Purification is a critical step to remove unreacted β-cyclodextrin, byproducts, and endotoxins. This is often achieved through advanced filtration techniques such as ultrafiltration using membranes with specific molecular weight cut-offs (e.g., 1 kD and 10 kD membranes).[11] The final purified product is obtained as a solid powder, typically through spray-drying or freeze-drying.
Preparation of Inclusion Complexes
The formation of a drug/SBE-β-CD inclusion complex is a key experimental step. Common laboratory-scale methods include:
-
Kneading/Slurry Method: The drug and SBE-β-CD are mixed with a small amount of solvent (e.g., water/ethanol mixture) to form a paste, which is then dried.
-
Freeze-Drying (Lyophilization): The drug and SBE-β-CD are dissolved in water, and the resulting solution is flash-frozen and lyophilized. This method is highly effective for creating an amorphous, readily soluble complex.[15]
-
Saturated Solution Method: The drug is dissolved in a saturated aqueous solution of SBE-β-CD, followed by removal of the solvent.[15]
Characterization of Inclusion Complexes
Confirming the formation of an inclusion complex, rather than a simple physical mixture, requires analytical characterization. The following workflow and techniques are commonly employed.
-
Differential Scanning Calorimetry (DSC): This technique measures changes in heat flow as a sample is heated. For an inclusion complex, the characteristic melting endotherm of the crystalline drug will typically disappear or shift, indicating that the drug is molecularly dispersed within the amorphous cyclodextrin matrix.[5][15]
-
Powder X-ray Diffraction (PXRD): Crystalline materials produce sharp, characteristic diffraction peaks. In a successful complex, the sharp peaks corresponding to the crystalline drug are absent, and a diffuse, amorphous halo from the SBE-β-CD is observed.[16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analyzes the vibrational modes of chemical bonds. Complex formation can lead to shifts, broadening, or changes in the intensity of characteristic absorption bands of the drug molecule, suggesting its new molecular environment within the cyclodextrin cavity.[5][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for providing direct evidence of inclusion. Chemical shift changes of the protons on both the guest (drug) and the host (SBE-β-CD) molecules, particularly the protons lining the inner cavity of the cyclodextrin, confirm the interaction.[5][15] 2D NMR techniques like ROESY or NOESY can further elucidate the specific geometry of the inclusion complex.[5]
Applications in Drug Development
The unique properties of SBE-β-CD make it a versatile excipient for a wide range of pharmaceutical applications:
-
Solubility Enhancement: Its primary use is to increase the aqueous solubility of Biopharmaceutical Classification System (BCS) Class II and IV drugs, thereby improving their bioavailability for oral and parenteral administration.[15][17]
-
Drug Stabilization: By encapsulating a drug, SBE-β-CD can protect it from degradation due to factors like hydrolysis, oxidation, or light exposure, thus improving formulation stability and extending shelf life.[12][13]
-
Improved Patient Tolerability: It can reduce local irritation at the site of injection for parenteral drugs and mask the bitter taste of certain oral medications.[3][12][13]
-
Enabling Diverse Dosage Forms: SBE-β-CD facilitates the development of challenging formulations, including high-concentration intravenous solutions, aqueous eye drops, nasal sprays, and dry powders for reconstitution.[3][13]
References
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- 2. scispace.com [scispace.com]
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- 4. Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Oxidative Thermolysis of Sulfobutyl-Ether-Beta-Cyclodextrin Sodium Salt: A Kinetic Study [mdpi.com]
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- 12. Sulfobutylether-β-cyclodextrin (SBE-β-CD) [myskinrecipes.com]
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- 14. Sulfobutylether-beta-Cyclodextrin | C46H77NaO37S | CID 146157717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Preparation and Characterization of the Sulfobutylether-β-Cyclodextrin Inclusion Complex of Amiodarone Hydrochloride with Enhanced Oral Bioavailability in Fasted State - PubMed [pubmed.ncbi.nlm.nih.gov]
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